molecular formula C16H13N3O4S2 B11481325 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11481325
M. Wt: 375.4 g/mol
InChI Key: AXNBLKUPFPXUNM-UHFFFAOYSA-N
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Description

4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the benzothiazole and quinoxaline intermediates, followed by their coupling through sulfonylation.

  • Preparation of Benzothiazole Intermediate

      Starting Material: 2-aminothiophenol

      Reagents: Methyl isocyanate, oxidizing agents

      Conditions: Reflux in an appropriate solvent

  • Preparation of Quinoxaline Intermediate

      Starting Material: o-phenylenediamine

      Reagents: Glyoxal or its derivatives

      Conditions: Reflux in ethanol or another suitable solvent

  • Coupling Reaction

      Reagents: Sulfonyl chloride derivative of the benzothiazole intermediate

      Conditions: Base (e.g., triethylamine) in an organic solvent like dichloromethane

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the quinoxaline or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their biological activities.

    Benzothiazole derivatives: Compounds with a benzothiazole moiety are known for their diverse pharmacological properties.

Uniqueness

What sets 4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one apart is the combination of the benzothiazole and quinoxaline structures, which may confer unique electronic and steric properties

Properties

Molecular Formula

C16H13N3O4S2

Molecular Weight

375.4 g/mol

IUPAC Name

3-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C16H13N3O4S2/c1-18-13-7-6-10(8-14(13)24-16(18)21)25(22,23)19-9-15(20)17-11-4-2-3-5-12(11)19/h2-8H,9H2,1H3,(H,17,20)

InChI Key

AXNBLKUPFPXUNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)SC1=O

Origin of Product

United States

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